![molecular formula C17H11Cl2N3OS2 B2581764 5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-98-6](/img/structure/B2581764.png)
5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 2,4-dichlorobenzyl group and a thiophen-2-yl group . These groups are common in many pharmaceuticals and other organic compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely depend on factors like the presence and position of the functional groups, the compound’s overall structure, and the conditions under which it’s reacted .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .Scientific Research Applications
Semiconductors for Plastic Electronics
The compound is a promising building block in the synthesis of semiconductors for plastic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This makes it suitable for applications in organic electronics .
Organic Photovoltaics
The compound has shown potential in the field of organic photovoltaics . The aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of the semiconducting material, are easily prepared . This has led to an increase in interest in thiazolo[5,4-d]thiazole-based materials .
Covalent Organic Frameworks (COFs)
The compound has been used in the creation of covalent organic framework microspheres for blue light photocatalytic selective oxidation of amines with O2 . This study highlights the superiority of thiazolo[5,4-d]thiazole-embedded COFs in developing effective photocatalytic systems for organic transformations .
Visible Light Photocatalysis
The compound has been used in visible light photocatalysis . Mechanistic investigations substantiate that oxidation of benzylamines obeys an electron transfer pathway, in which superoxide anion (O2•-) is the crucial reactive oxygen species .
Organic Transformations
The compound has been used in organic transformations . With O2 as the main oxidant, a wealth of benzylamines could be converted into imines over thiazolo[5,4-d]thiazole-based covalent organic frameworks .
Synthesis of D–π–A–π–D Type Linear Chromophores
The compound has been used in the synthesis of D–π–A–π–D type linear chromophores . This type of chromophore has applications in solution-processed bulk-heterojunction organic solar cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)7-12(10)19/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKVHXUBWTZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one |
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